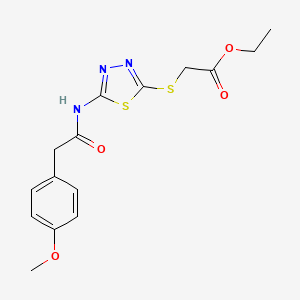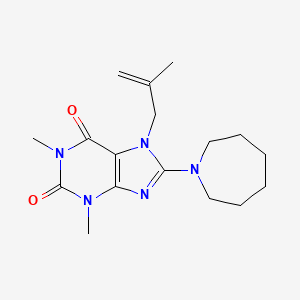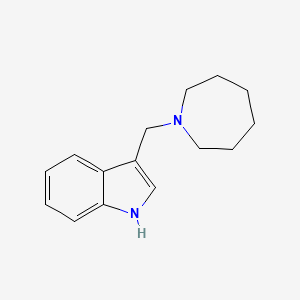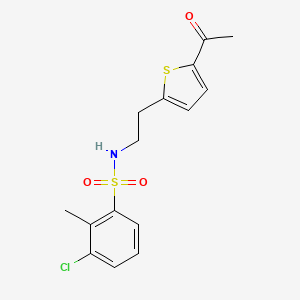
2-(4-氯苯基)乙烷甲酰亚胺盐酸盐
描述
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and an ethanecarboximidate moiety, making it a versatile molecule for various chemical reactions and applications .
科学研究应用
Chemistry: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: Its structural features allow for the design of molecules with specific biological activities .
Industry: In industrial applications, Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-chlorophenyl)acetate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carboximidate moiety. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
相似化合物的比较
- Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride
- Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride
- Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride
Comparison: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and biological activity. Compared to its brominated, fluorinated, and methylated analogs, the chlorinated compound exhibits distinct chemical and biological properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFEGOTKUGIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B2926729.png)

![1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2926731.png)
![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2926733.png)



![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)
![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)


![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)

![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)
